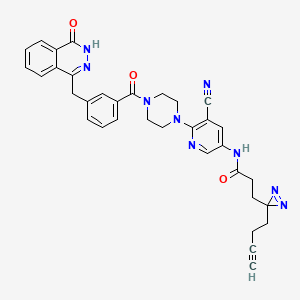

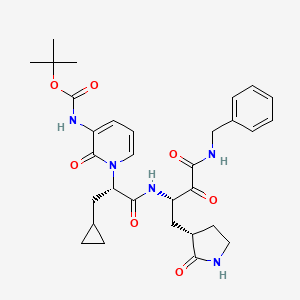

MPro 13b

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MPro 13b, également connu sous le nom de Carbamate de tert-butyle (1-((S)-1-(((S)-4-(benzylamino)-3,4-dioxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)amino)-3-cyclopropyl-1-oxopropan-2-yl)-2-oxo-1,2-dihydropyridin-3-yl), est un composé organique synthétique. Il s'agit d'un inhibiteur covalent α-cétoamide de la principale protéase (MPro) du virus du syndrome respiratoire aigu sévère coronavirus 2 (SARS-CoV-2). Ce composé a montré un potentiel significatif dans l'inhibition de la réplication du SARS-CoV-2, ce qui en fait un candidat prometteur pour le développement de médicaments antiviraux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du MPro 13b implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, qui est ensuite soumis à diverses conditions de réaction pour obtenir le produit final. La voie de synthèse comprend généralement les étapes suivantes :

Formation de l'intermédiaire α-cétoamide : Cela implique la réaction d'une amine appropriée avec un α-cétoacide ou son dérivé dans des conditions contrôlées.

Cyclisation : L'intermédiaire est ensuite cyclisé pour former le cycle pyrrolidinone.

Couplage avec le dérivé benzylamine : L'intermédiaire cyclisé est couplé avec un dérivé benzylamine pour former le produit final.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et la capacité d'adaptation du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

MPro 13b subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Différents nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés avec des groupes fonctionnels modifiés, tandis que la réduction peut conduire à la formation de dérivés réduits .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des protéases et le développement de nouvelles méthodologies de synthèse.

Biologie : Employé dans l'étude des mécanismes de réplication virale et le développement de thérapies antivirales.

Médecine : Enquête en tant qu'agent thérapeutique potentiel pour le traitement de la COVID-19 et d'autres infections virales.

Industrie : Utilisé dans le développement de tests de diagnostic et de plateformes de criblage pour les composés antiviraux

Mécanisme d'action

This compound exerce ses effets en inhibant la principale protéase (MPro) du SARS-CoV-2. Le composé forme une liaison covalente avec le résidu cystéine du site actif de la protéase, bloquant ainsi son activité. Cette inhibition empêche la protéase de cliver les polyprotéines virales, ce qui est essentiel à la réplication virale. Les cibles moléculaires et les voies impliquées comprennent la machinerie de réplication virale et les systèmes protéolytiques de la cellule hôte .

Applications De Recherche Scientifique

MPro 13b has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of proteases and the development of new synthetic methodologies.

Biology: Employed in the study of viral replication mechanisms and the development of antiviral therapies.

Medicine: Investigated as a potential therapeutic agent for the treatment of COVID-19 and other viral infections.

Industry: Utilized in the development of diagnostic assays and screening platforms for antiviral compounds

Mécanisme D'action

MPro 13b exerts its effects by inhibiting the main protease (MPro) of SARS-CoV-2. The compound forms a covalent bond with the active site cysteine residue of the protease, thereby blocking its activity. This inhibition prevents the protease from cleaving viral polyproteins, which is essential for viral replication. The molecular targets and pathways involved include the viral replication machinery and the host cell’s proteolytic systems .

Comparaison Avec Des Composés Similaires

Composés similaires

GC-376 : Un autre inhibiteur de protéase présentant une activité antivirale puissante contre le SARS-CoV-2.

Baïcaléine : Un composé naturel possédant des propriétés antivirales et anti-inflammatoires.

Naringénine : Un flavonoïde présentant une activité antivirale potentielle.

Héparine : Un anticoagulant présentant des effets antiviraux rapportés.

Carmofur : Un agent antinéoplasique présentant des propriétés antivirales

Unicité du MPro 13b

This compound est unique en raison de sa spécificité et de sa puissance élevées en tant qu'inhibiteur de la principale protéase du SARS-CoV-2. Son mécanisme de liaison covalente et ses propriétés pharmacocinétiques favorables en font un candidat prometteur pour un développement ultérieur en tant qu'agent antiviral. De plus, sa capacité à inhiber plusieurs souches de coronavirus, y compris le SARS-CoV et le MERS-CoV, souligne son potentiel antiviral à large spectre .

Propriétés

Formule moléculaire |

C31H39N5O7 |

|---|---|

Poids moléculaire |

593.7 g/mol |

Nom IUPAC |

tert-butyl N-[1-[(2S)-1-[[(2S)-4-(benzylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-2-oxopyridin-3-yl]carbamate |

InChI |

InChI=1S/C31H39N5O7/c1-31(2,3)43-30(42)35-22-10-7-15-36(29(22)41)24(16-19-11-12-19)27(39)34-23(17-21-13-14-32-26(21)38)25(37)28(40)33-18-20-8-5-4-6-9-20/h4-10,15,19,21,23-24H,11-14,16-18H2,1-3H3,(H,32,38)(H,33,40)(H,34,39)(H,35,42)/t21-,23-,24-/m0/s1 |

Clé InChI |

NLVRHQFXQFSBQK-XWGVYQGASA-N |

SMILES isomérique |

CC(C)(C)OC(=O)NC1=CC=CN(C1=O)[C@@H](CC2CC2)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)C(=O)NCC4=CC=CC=C4 |

SMILES canonique |

CC(C)(C)OC(=O)NC1=CC=CN(C1=O)C(CC2CC2)C(=O)NC(CC3CCNC3=O)C(=O)C(=O)NCC4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester](/img/structure/B10825781.png)

![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B10825797.png)

![N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825803.png)

![3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide](/img/structure/B10825807.png)

![N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide;hydrochloride](/img/structure/B10825825.png)

![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;hydrochloride](/img/structure/B10825840.png)

![N-[4-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825847.png)